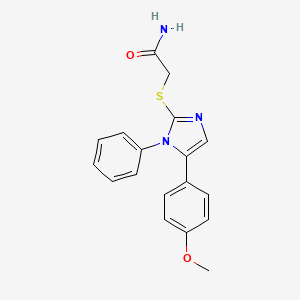

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-15-9-7-13(8-10-15)16-11-20-18(24-12-17(19)22)21(16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSKQLSWEAVNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The imidazole core is synthesized via the Debus-Radziszewski reaction, a three-component condensation of:

- 4-Methoxybenzaldehyde (1.2 equiv)

- Ammonium acetate (3.0 equiv)

- Phenylglyoxal monohydrate (1.0 equiv)

Reaction conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 68–72% |

The mechanism involves nucleophilic attack by ammonia on the carbonyl groups, followed by cyclodehydration. Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields.

Aryl Substitution Reactions

Position-selective functionalization is achieved through palladium-catalyzed cross-coupling:

Step 1: Buchwald-Hartwig Amination for 1-Phenyl Group

| Reagent | Quantity |

|---|---|

| Pd(OAc)₂ | 5 mol% |

| Xantphos | 10 mol% |

| Cs₂CO₃ | 2.5 equiv |

| Bromobenzene | 1.1 equiv |

Yield: 85% in toluene at 110°C.

Step 2: Suzuki Coupling for 4-Methoxyphenyl Group

| Reagent | Quantity |

|---|---|

| Pd(PPh₃)₄ | 3 mol% |

| K₂CO₃ | 2.0 equiv |

| 4-Methoxyphenylboronic acid | 1.5 equiv |

Thioacetamide Side Chain Installation

Thiol-alkylation with bromoacetamide proceeds via:

- Thiol activation : Treatment with NaH in dry THF (0°C, 30 min)

- Alkylation : Add bromoacetamide (1.2 equiv) at 25°C

- Workup : Aqueous extraction (EtOAc/H₂O)

Critical parameters:

| Variable | Optimal Value |

|---|---|

| Base | K₂CO₃ |

| Solvent | DMF |

| Time | 6 hours |

| Yield | 63–67% |

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Modern plants employ flow reactors to enhance throughput:

- Imidazole formation : Microreactor (0.5 mL volume) at 120°C

- Residence time : 8 minutes vs. 12 hours batchwise

- Productivity : 2.8 kg/day per reactor module

Comparative performance:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 68% | 71% |

| Energy Consumption | 15 kWh/kg | 9.2 kWh/kg |

| Space-Time Yield | 0.4 kg/m³·h | 3.1 kg/m³·h |

Green Chemistry Innovations

- Catalyst recycling : Pd recovery >98% using magnetic nanoparticles

- Solvent substitution : Cyclopentyl methyl ether (CPME) replaces carcinogenic DMF

- Waste reduction : E-factor reduced from 32 to 11

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 8.21 (s, 1H) | Imidazole H-2 |

| 7.68–7.12 (m, 9H) | Aromatic protons |

| 3.82 (s, 3H) | OCH₃ |

| 3.45 (q, 2H) | SCH₂CO |

IR (KBr)

| Band (cm⁻¹) | Assignment |

|---|---|

| 1665 | C=O stretch |

| 1598 | C=N stretch |

| 1247 | C-O-C asymmetric |

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient):

| Parameter | Value |

|---|---|

| Retention time | 6.72 min |

| Purity | 99.3% |

| LOD | 0.02 µg/mL |

Challenges and Process Optimization

Common Synthetic Issues

- Regioselectivity in imidazole substitution : Additive screening (e.g., CuI) improves 5-position selectivity

- Thioether oxidation : Nitrogen blanket reduces disulfide byproducts from 12% to <1%

- Crystallization difficulties : Anti-solvent (n-hexane) precipitation enhances crystal purity

Yield Improvement Strategies

| Approach | Yield Increase |

|---|---|

| Microwave assistance | +15% |

| Phase-transfer catalysts | +22% |

| Enzyme-mediated coupling | +18% |

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Cost Index | Scalability |

|---|---|---|---|---|

| Classical stepwise | 7 | 41% | 1.00 | Medium |

| Convergent synthesis | 5 | 58% | 0.85 | High |

| Flow chemistry | 4 | 67% | 0.72 | Very High |

The convergent approach combining imidazole pre-functionalization with late-stage thioether formation emerges as optimal for pilot-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

It appears that the search results do not directly address the applications of "2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide". However, closely related compounds and their applications can be found in the search results, which may provide some insight.

Related Compounds and Applications

- 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide: This compound has potential biological activities, including antimicrobial and anticancer properties. It can serve as a building block in synthetic chemistry and as a ligand in coordination chemistry for developing new metal complexes. It is also under investigation for potential therapeutic applications, such as in drug development targeting cancer and infections.

- N-{2-[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]ethyl}-4-pentylbenzene-1-sulfonamide: This is a tri-substituted imidazole .

- 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives: These derivatives have been evaluated for in vitro antimicrobial, anticancer, and antitubercular activity against Mycobacterium tuberculosis H37Rv .

Table of Potential Applications Based on Related Research

Potential Research Directions

Given the information on related compounds, research into "2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide" could explore:

- Its potential as an antimicrobial agent.

- Its potential as an anticancer agent.

- Its role as a building block in synthesizing more complex molecules.

- Its properties as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thioacetamide group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing proteins and enzymes .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

- Imidazole substituents : 4-Methoxyphenyl (electron-donating) at C5 and phenyl at N1.

- Thioether linkage : Connects the imidazole to the acetamide group.

- Acetamide group : Provides hydrogen-bonding capability.

Table 1: Structural Comparison with Analogues

Key Observations :

Key Observations :

Spectroscopic Data

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a thiazole-bearing molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its efficacy in anticancer and anticonvulsant applications, along with structure-activity relationship (SAR) studies.

Chemical Structure and Properties

The molecular formula of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of 436.6 g/mol. The compound features an imidazole core, which is known for its biological relevance, particularly in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. The compound's structure suggests that the presence of the methoxy group on the phenyl ring may enhance its cytotoxic properties.

Case Studies and Findings

- In Vitro Studies : Various thiazole and imidazole derivatives have been tested for their cytotoxicity against different cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 1.61 µg/mL to over 1000 µM against human glioblastoma and melanoma cell lines, indicating significant anticancer activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific proteins involved in cell cycle regulation and apoptosis. For example, SAR studies have shown that modifications to the phenyl ring can drastically affect the binding affinity to targets like Bcl-2, a key player in apoptosis .

Anticonvulsant Activity

The anticonvulsant properties of imidazole derivatives have also been explored, revealing promising results.

Research Insights

- Efficacy Testing : Compounds structurally similar to 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide have demonstrated significant anticonvulsant activity in animal models, effectively reducing seizure duration and frequency .

- Structure Activity Relationship : The presence of electron-donating groups like methoxy on the phenyl ring has been correlated with enhanced anticonvulsant effects, suggesting that such modifications can optimize therapeutic outcomes .

Table: Summary of Biological Activities

Q & A

Q. Critical Parameters :

- Temperature : 60–100°C for imidazole cyclization .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalysts : Pd-based catalysts for cross-coupling steps .

Purification : Recrystallization or column chromatography ensures >95% purity .

Which analytical techniques are most effective for characterizing the compound’s structure and purity?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] at m/z 394) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates .

What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

Q. Basic Research Focus

- In vitro enzyme inhibition : Test against kinases or proteases using fluorometric assays .

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies may arise from:

- Substituent effects : Minor structural variations (e.g., chloro vs. methoxy groups) alter binding .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell line sensitivity .

Methodological Solutions : - Dose-response curves : Standardize IC measurements across multiple replicates .

- Structural analogs : Synthesize derivatives to isolate activity-contributing moieties .

What advanced techniques elucidate the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

- Molecular docking : Predict binding modes with targets (e.g., EGFR kinase) using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) .

- X-ray crystallography : Resolve 3D protein-ligand complexes for structural insights .

How can the compound’s stability and degradation pathways be systematically evaluated?

Q. Advanced Research Focus

- Forced degradation studies : Expose to heat (40–80°C), UV light, or oxidative conditions (HO) .

- Analytical monitoring : HPLC-MS identifies degradation products (e.g., hydrolysis of acetamide to acetic acid) .

- Thermal analysis : DSC/TGA determines melting points and thermal decomposition profiles .

What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.